molecular formula C26H18N4O3S B2923513 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile CAS No. 620112-15-4

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile

Cat. No.: B2923513
CAS No.: 620112-15-4
M. Wt: 466.52
InChI Key: BCHWADCOWIKLGB-SAPNQHFASA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, forming the positive transcription elongation factor b (P-TEFb) complex which phosphorylates RNA polymerase II to drive gene expression. By selectively inhibiting CDK9, this compound rapidly suppresses the transcription of short-lived anti-apoptotic proteins and oncogenes, such as Mcl-1 and Myc, making it a valuable chemical probe for investigating transcriptional dependencies in cancer. This mechanism is particularly relevant in the context of transcriptional addiction in certain malignancies, including hematological cancers and solid tumors. Researchers utilize this inhibitor to study transcriptional regulation, cancer cell proliferation, and apoptosis induction, providing critical insights for the development of novel anti-cancer therapeutics. This product is intended for research applications in chemical biology, molecular oncology, and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c1-16-6-5-13-30-23(16)29-24(33-19-11-9-18(32-2)10-12-19)20(26(30)31)14-17(15-27)25-28-21-7-3-4-8-22(21)34-25/h3-14H,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWADCOWIKLGB-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile is a synthetic organic molecule notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its complex structure incorporates various functional groups that may contribute to its biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 358.43 g/mol. The structure features a benzo[d]thiazole moiety, a pyrido[1,2-a]pyrimidine component, and an acrylonitrile group, which are known to exhibit diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through several chemical reactions, particularly utilizing aza-Michael addition reactions. The reaction conditions must be carefully controlled to avoid side reactions due to the presence of reactive functional groups such as nitriles and amines.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance:

  • Cell Line Studies : Benzothiazole derivatives have shown promising results against various cancer cell lines. A review indicated that compounds with similar structures exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines, with IC50 values ranging from 0.24 to 0.92 µM .
  • Mechanism of Action : The mechanism often involves induction of apoptosis in cancer cells. For example, derivatives containing benzothiazole were found to promote cell death through apoptosis in HepG2 cells .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Research indicates that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

Case Studies

  • In vitro Studies : A study involving a series of benzothiazole derivatives reported their effectiveness in inhibiting proliferation in several cancer cell lines, demonstrating IC50 values that indicate strong antiproliferative effects .
  • Comparative Analysis : In a comparative study of various benzothiazole derivatives, compounds similar to our target showed varying degrees of activity against different cancer types, indicating that structural modifications can significantly impact biological efficacy .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50 Value (µM) Mechanism
AnticancerMCF-70.57Apoptosis
AnticancerMNK-450.40Apoptosis
AnticancerNCI-H2260.24 - 0.92Apoptosis
Anti-inflammatoryCOX InhibitionNot specifiedCOX inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Implications
Compound Name Core Structure Key Substituents Potential Biological Implications Synthesis Method (Evidence Source)
Target Compound Benzo[d]thiazole + Pyrido-pyrimidinone 4-Methoxyphenoxy, acrylonitrile Enhanced lipophilicity, possible kinase inhibition Not explicitly described (Inferred from )
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile Thiazole + Benzo[f]chromenone 4-Chlorophenyl, acrylonitrile Chromenone may enable DNA intercalation Condensation with aldehydes ()
2-(Benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile derivatives Benzo[d]thiazole + acrylonitrile Varied phenyl groups (e.g., nitro, methoxy) Electron-withdrawing groups enhance stability Piperidine-catalyzed Knoevenagel reaction ()
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate Pyrido-pyrimidinone Ethyl ester (vs. acrylonitrile) Ester group may reduce reactivity Esterification of acrylonitrile precursor ()
3-(Anthracen-9-yl)-2-(5-(arylmethylidine)-4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile Thiazolidinone + anthracene Anthracene, acrylonitrile Anthracene enhances π-stacking interactions Piperidine-mediated condensation ()
Key Observations:
  • Substituent Diversity: The 4-methoxyphenoxy group in the target compound distinguishes it from chloro- or nitro-substituted analogs (e.g., ), likely altering solubility and target binding.
  • Core Heterocycles: Pyrido-pyrimidinone (target compound) vs. thiazolidinone () or benzo[f]chromenone () cores suggest divergent pharmacological targets. Pyrido-pyrimidinones are associated with kinase inhibition, while thiazolidinones are explored for antimicrobial activity .
  • Acrylonitrile vs.

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